molecular formula C9H13BrN2O2 B1412280 Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate CAS No. 1373247-11-0

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1412280
M. Wt: 261.12 g/mol
InChI Key: HDYVCICEZAUOBQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate, also known as 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylate, is an organic compound that is widely used in scientific research. It is a colorless solid that can be synthesized from bromoacetic acid, ethyl bromide and ethyl acetoacetate. It is a versatile compound and has many applications in scientific research, including as a biochemical, physiological and pharmacological agent.

Scientific Research Applications

Synthesis of Chemical Intermediates

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate serves as a crucial intermediate in the synthesis of various chemical compounds. For instance, its derivatives have been used as intermediates in creating new insecticides, such as chlorantraniliprole (Lan Zhi-li, 2007). This highlights its role in agricultural chemical research and development.

Development of Coordination Polymers

Research has also focused on using derivatives of this compound in the synthesis of coordination polymers. A study detailed the use of bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, for assembling with Zn(II) and Cd(II) ions to create chiral and achiral coordination polymers (M. Cheng et al., 2017). This research is significant for materials science and inorganic chemistry.

Structural and Spectroscopic Studies

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate-related compounds have been synthesized and analyzed through various structural and spectroscopic methods. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was studied using X-ray diffraction, NMR, and other techniques, providing valuable insights into the molecular structures of such compounds (S. Viveka et al., 2016).

Synthesis of Diverse Organic Compounds

Various studies have demonstrated the versatility of ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate in synthesizing a wide range of organic compounds. For instance, its derivatives have been used in the regio-selective synthesis of pyrazole-4-carboxylates, exhibiting potential in organic and medicinal chemistry research (K. Prabakaran et al., 2012).

Bioassays and Biological Activities

In the biological sphere, derivatives of this compound have shown fungicidal and plant growth regulation activities, as observed in bioassays. This suggests potential applications in agricultural chemistry and plant sciences (L. Minga, 2005).

Corrosion Inhibition Studies

This compound has also found applications in industrial chemistry, particularly in corrosion inhibition. Pyrazole derivatives have been studied as corrosion inhibitors for mild steel, which is crucial for industrial maintenance and safety (P. Dohare et al., 2017).

properties

IUPAC Name

ethyl 4-bromo-1-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c1-4-12-6(3)7(10)8(11-12)9(13)14-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYVCICEZAUOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)OCC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
… ethyl 4-bromo-1-ethyl-5-methyl-1H-pyrazole-3carboxylate …
Number of citations: 2 www.ichimarutrading.co.jp

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